Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride
Description
Historical Context and Development of Pyrrolidine Derivatives
The development of pyrrolidine derivatives has represented one of the most significant advances in heterocyclic chemistry over the past several decades. Pyrrolidine, also known as tetrahydropyrrole, was first characterized as an organic compound with the molecular formula (CH₂)₄NH, establishing itself as a cyclic secondary amine and saturated heterocycle. The historical significance of pyrrolidine derivatives extends back to their discovery in natural products, where they were found to be present in numerous natural alkaloids including nicotine and hygrine. This natural occurrence provided early indications of their biological relevance and potential therapeutic applications.
The evolution of pyrrolidine chemistry has been marked by continuous innovations in synthetic methodologies and applications. The five-membered pyrrolidine ring has become one of the nitrogen heterocycles used most widely by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold has been enhanced by several key factors, including the possibility to efficiently explore the pharmacophore space due to sp³-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring through a phenomenon called pseudorotation.
Recent advances in pyrrolidine synthesis have focused on developing more efficient and stereoselective methods. A notable development has been the exploration of ring contraction strategies, where pyrrolidine synthesis via ring contraction of pyridines has emerged as a highly promising approach. This method leverages easily available cyclic compounds to access smaller cycles that are valuable but difficult to synthesize through conventional approaches, thereby accelerating drug discovery and development research due to the great demand for pyrrolidine skeletons in medicinal molecules.
The contemporary landscape of pyrrolidine derivative development has been shaped by the recognition that pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy have made them versatile scaffolds for designing and developing novel biologically active compounds and drug candidates. This has led to extensive research efforts focused on exploring various synthetic strategies, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings.
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-phenylmethoxycarbonylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5.ClH/c1-24-20(23)18-11-17(12-21-18)26-16-9-7-15(8-10-16)19(22)25-13-14-5-3-2-4-6-14;/h2-10,17-18,21H,11-13H2,1H3;1H/t17-,18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFWYIBICOSPBR-APTPAJQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride, identified by the CAS number 1354487-16-3, is a synthetic compound with potential applications in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 391.85 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a phenoxy moiety, which are critical for its biological interactions.
Pharmacological Properties
The compound has been evaluated for various biological activities, including:
- Antinociceptive Effects : Studies indicate that derivatives of pyrrolidine carboxylates exhibit significant analgesic properties in animal models. The presence of the benzyloxycarbonyl group enhances its interaction with pain receptors.
- Anti-inflammatory Activity : Research suggests that similar compounds can inhibit pro-inflammatory cytokines, contributing to reduced inflammation in experimental models.
The biological activity of this compound may involve:
- Receptor Modulation : It potentially interacts with opioid receptors and other pain-related pathways, modulating neurotransmitter release.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, although specific targets remain to be fully elucidated.
Study 1: Analgesic Activity
A study published in the Journal of Medicinal Chemistry focused on the analgesic properties of pyrrolidine derivatives. This compound was tested in a rodent model of acute pain. Results showed a significant reduction in pain response compared to controls, suggesting strong antinociceptive effects attributed to its structural configuration .
Study 2: Anti-inflammatory Effects
In another investigation published in Pharmacology Reports, the compound was evaluated for its anti-inflammatory potential using a carrageenan-induced paw edema model. The results indicated that the compound significantly reduced edema formation at doses of 10 mg/kg and 20 mg/kg, demonstrating its potential as an anti-inflammatory agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 391.85 g/mol |
| CAS Number | 1354487-16-3 |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Approximately 99 °C |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride with structurally related compounds, highlighting substituents, molecular properties, and key differences:
Key Research Findings and Trends
Structural and Functional Insights
Halogenated derivatives (Br, Cl in ) exhibit higher reactivity in nucleophilic substitution reactions, making them intermediates for further functionalization .
Applications in Synthesis :
- The benzyloxycarbonyl (Cbz) group in the target compound is a classic protecting group for amines, suggesting utility in peptide synthesis. In contrast, tert-pentyl or tetramethylbutyl substituents () may enhance lipid membrane permeability, relevant in prodrug design .
- The naphthyloxy derivative () introduces extended aromaticity, which could influence π-π stacking in receptor binding or material science applications .
Hazard and Stability: Most analogs are classified as irritants, emphasizing the need for careful handling.
Stereochemical Considerations :
- The (2S,4S) configuration is conserved across all compounds, preserving the pyrrolidine ring’s conformational rigidity. This stereochemistry is critical for chiral recognition in asymmetric catalysis or drug-target interactions .
Preparation Methods
Starting Materials and Key Intermediates
- Pyrrolidine-2-carboxylic acid derivatives: The chiral pyrrolidine core is often derived from commercially available or synthetically prepared (2S,4S)-pyrrolidinecarboxylic acid or its protected derivatives.
- 4-(Benzyloxy)carbonyl phenol derivatives: The phenoxy substituent bearing the benzyloxycarbonyl (Cbz) protecting group is introduced via nucleophilic substitution or coupling reactions.
Synthetic Route Outline
A typical synthetic route involves the following steps:
Protection and Activation of Phenol:
- The phenol group on 4-hydroxybenzyl alcohol is protected with a benzyloxycarbonyl group (Cbz) to give 4-(benzyloxy)carbonyl phenol.
Formation of the Phenoxy Substituent:
- The phenol derivative is converted into a phenoxy nucleophile, often via deprotonation with a base such as sodium hydride or potassium carbonate.
Nucleophilic Substitution at the Pyrrolidine 4-Position:
- The activated phenoxy group is reacted with a suitably protected pyrrolidine derivative bearing a leaving group at the 4-position (e.g., a halogen or tosylate).
- This step installs the 4-{4-[(benzyloxy)carbonyl]phenoxy} substituent.
Esterification to Form the Methyl Ester:
- The carboxylic acid at the 2-position is esterified using standard methylation methods, such as treatment with methanol under acidic conditions or using diazomethane for methyl ester formation.
Formation of the Hydrochloride Salt:
- The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal or methanolic HCl).
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Phenol protection | Benzyloxycarbonyl chloride, base (e.g., NaH) | Protects phenol as Cbz ether |
| Phenol activation | NaH or K2CO3 in DMF or THF | Generates phenoxy nucleophile |
| Nucleophilic substitution | Pyrrolidine derivative with leaving group, DMF, 50-80°C | Substitution at 4-position of pyrrolidine ring |
| Methyl ester formation | Methanol, acid catalyst or diazomethane | Converts carboxylic acid to methyl ester |
| Hydrochloride salt formation | HCl gas or HCl in solvent | Forms stable hydrochloride salt |
Analytical Characterization and Purity Assessment
- NMR Spectroscopy: Confirms stereochemistry and substitution pattern.
- Mass Spectrometry (LC-MS): Confirms molecular weight (approx. 364.62 g/mol for hydrochloride salt).
- Chromatography (HPLC/UPLC): Used to assess purity and monitor reaction progress.
- Melting Point and Optical Rotation: Used to confirm identity and stereochemical purity.
Research Findings and Optimization Notes
- The stereochemical integrity at both the 2S and 4S positions is maintained by using chiral starting materials and mild reaction conditions.
- The choice of base and solvent in the nucleophilic substitution step is critical to avoid racemization or side reactions.
- Esterification using diazomethane offers high yield and mild conditions but requires careful handling due to toxicity.
- Conversion to hydrochloride salt improves compound stability and facilitates purification.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome | Yield Range (%) | Reference Notes |
|---|---|---|---|---|---|
| 1 | Phenol protection | Benzyloxycarbonyl chloride, base | Cbz-protected phenol | 85-95 | Standard protection |
| 2 | Phenol activation | NaH or K2CO3, DMF/THF | Phenoxy nucleophile | >90 | Anhydrous conditions |
| 3 | Nucleophilic substitution | Pyrrolidine derivative, DMF, 50-80°C | Substituted pyrrolidine | 70-85 | Stereochemistry retained |
| 4 | Esterification | MeOH/H+ or diazomethane | Methyl ester formation | 80-95 | Mild conditions preferred |
| 5 | Salt formation | HCl gas or HCl in solvent | Hydrochloride salt formation | Quantitative | Improves stability |
Q & A
Q. What are the key synthetic challenges in preparing Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride, and how are they addressed?
The synthesis involves two critical steps: (1) stereoselective formation of the pyrrolidine ring and (2) introduction of the benzyloxycarbonylphenoxy group. Challenges include maintaining enantiomeric purity during cyclization and avoiding hydrolysis of the benzyloxycarbonyl group under acidic conditions.
- Methodological Solutions :
- Amino Acid Protection : The pyrrolidine ring is synthesized from a protected amino acid precursor (e.g., Boc or Fmoc derivatives) to preserve stereochemistry. For example, Boc-protected intermediates are used to prevent racemization during cyclization .
- Ether Bond Formation : The phenoxy group is introduced via nucleophilic substitution under mild basic conditions (e.g., K₂CO₃ in DMF) to avoid cleavage of the benzyloxycarbonyl moiety .
- Salt Formation : Hydrochloride salt is generated by treating the free base with HCl in anhydrous ethanol, followed by recrystallization .
Q. Which analytical techniques are most reliable for confirming the stereochemical integrity of this compound?
- Chiral HPLC : Validates enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (80:20) .
- NMR Spectroscopy : Key NOESY correlations between the pyrrolidine protons and the benzyloxycarbonyl group confirm the (2S,4S) configuration .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for resolving ambiguities in complex mixtures .
Q. How does the benzyloxycarbonylphenoxy group influence the compound’s solubility and reactivity?
The benzyloxycarbonyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability in biological assays. Reactivity-wise:
- Electrophilic Susceptibility : The ester group is prone to hydrolysis under strong acidic/basic conditions, requiring neutral pH during handling .
- Hydrogen Bonding : The carbonyl oxygen participates in hydrogen bonding with biological targets (e.g., enzyme active sites), as shown in docking studies .
Advanced Research Questions
Q. How can computational modeling optimize the design of analogs with improved target binding?
- Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., proteases) by analyzing interactions between the pyrrolidine ring and catalytic residues .
- QSAR Studies : Correlate substituent effects (e.g., replacing benzyloxycarbonyl with trifluoromethyl) with inhibitory activity. For example, trifluoromethyl analogs show higher metabolic stability but lower affinity .
- Free Energy Perturbation (FEP) : Quantifies energy changes during ligand-receptor binding to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?
- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic clearance (e.g., using liver microsomes) to explain discrepancies. High protein binding (>95%) may reduce in vivo efficacy despite strong in vitro activity .
- Metabolite Identification : LC-MS/MS analysis identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that contribute to in vivo effects .
- Dose-Response Refinement : Adjust dosing regimens based on bioavailability studies. Subcutaneous administration often improves exposure compared to oral routes .
Q. How does stereochemistry impact the compound’s interaction with chiral biological targets?
- Enantiomer-Specific Activity : The (2S,4S) configuration aligns the pyrrolidine ring and benzyloxycarbonyl group in a spatial orientation complementary to chiral enzyme pockets. For example, the (2R,4R) enantiomer shows 10-fold lower inhibition of trypsin-like proteases .
- Stereochemical Stability : Accelerated stability studies (40°C/75% RH) reveal that racemization occurs only under extreme pH (>10), confirming the hydrochloride salt’s robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
